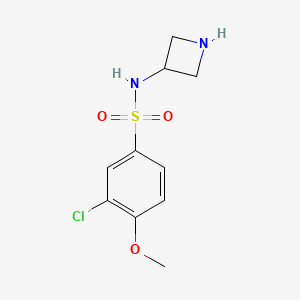

N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide

説明

N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a chlorine atom at position 3, a methoxy group at position 4, and a sulfonamide moiety linked to an azetidine (a four-membered saturated heterocyclic amine) at position 3 of the azetidine ring.

特性

分子式 |

C10H13ClN2O3S |

|---|---|

分子量 |

276.74 g/mol |

IUPAC名 |

N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide |

InChI |

InChI=1S/C10H13ClN2O3S/c1-16-10-3-2-8(4-9(10)11)17(14,15)13-7-5-12-6-7/h2-4,7,12-13H,5-6H2,1H3 |

InChIキー |

BHLWUNKWHAURIY-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2CNC2)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide typically involves the reaction of azetidine derivatives with sulfonamide precursors. One common method is the aza-Michael addition, where azetidine reacts with a sulfonamide compound under basic conditions to form the desired product . Another method involves the coupling of azetidine derivatives with sulfonamide compounds using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

科学的研究の応用

N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide has a wide range of applications in scientific research:

作用機序

The mechanism of action of N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The azetidine moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The sulfonamide group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

類似化合物との比較

The following analysis compares N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide with structurally related sulfonamide derivatives, focusing on substituent variations, molecular properties, and biological activities.

Structural and Molecular Comparisons

| Compound Name | Key Substituents | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide | 3-chloro, 4-methoxy, azetidin-3-yl | ~261.72* | Compact azetidine ring; mono-sulfonamide; chloro and methoxy on benzene |

| E7010 (N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide) | 4-methoxy, pyridinyl, 4-hydroxyphenylamino | ~427.89† | Pyridine core; hydroxyphenylamino side chain; tubulin-binding pharmacophore |

| E7070 (N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide) | 3-chloro-indolyl, 1,4-benzenedisulfonamide | ~443.29† | Indole moiety; dual sulfonamide groups; S-phase cell cycle inhibition |

| ER-67880 (N-(3-chloro-7-indolyl)-4-methoxybenzenesulfonamide) | 3-chloro-indolyl, 4-methoxy | ~377.84† | Hybrid structure with indole and methoxy groups; dual mechanistic profile |

| N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-methoxybenzenesulfonamide | Benzofuran, 4-chlorobenzoyl, 4-methoxy | 497.94 | Bulky benzofuran and chlorobenzoyl groups; high molecular weight |

*Calculated based on formula C₁₀H₁₂ClNO₃S. †Estimated from structural formulas in and .

Key Observations :

- The target compound’s azetidine group provides a smaller, more rigid heterocycle compared to the pyridine (E7010) or indole (E7070, ER-67880) moieties in other sulfonamides. This may reduce steric hindrance and enhance binding to compact active sites.

- pyridinyl/indolyl groups.

- The compound’s bulky benzofuran and chlorobenzoyl groups result in a significantly higher molecular weight (~497.94 g/mol), which may limit bioavailability compared to the lighter sulfonamides .

Key Findings :

- E7010 and E7070 demonstrate that substituents critically define mechanisms: E7010’s hydroxyphenylamino group is essential for tubulin binding, while E7070’s indole and disulfonamide groups drive cell cycle effects .

- ER-67880’s dual activity highlights how hybrid structures can bridge mechanistic classes, though its indole group limits direct comparison with the azetidine-containing target compound.

- The azetidine group in the target compound lacks the hydrogen-bonding capability of E7010’s hydroxyphenylamino group, suggesting divergent targets. Its chloro substituent aligns with E7070’s indole-chloro motif, but the absence of a second sulfonamide likely precludes similar cell cycle effects.

Implications from Gene Expression Profiling

highlights that gene expression profiles sensitively reflect structural variations. For example:

- E7010 upregulates genes associated with microtubule dynamics (e.g., TUBB3), consistent with its antimitotic role.

- E7070 downregulates S-phase promoters (e.g., CCNE1), aligning with G1/G2 arrest .

生物活性

N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, antibacterial and antitumor properties, and relevant case studies.

Chemical Structure and Properties

The compound features an azetidine ring, a sulfonamide group, and substituents that enhance its reactivity and biological properties. Its molecular formula is C₁₃H₁₄ClN₃O₂S, with a molecular weight of approximately 290.74 g/mol. The presence of a 3-chloro and a 4-methoxy group on the benzene ring is significant for its pharmacological activity.

N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide exhibits its biological effects primarily through interaction with specific molecular targets such as enzymes or receptors. The mechanism may involve binding to the active site of enzymes, thereby inhibiting their activity or modulating receptor signaling pathways. This selective targeting is crucial for its potential therapeutic applications.

Antibacterial Activity

The antibacterial properties of N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide have been evaluated against various bacterial strains. In vitro studies indicate that the compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 44 nM |

| Escherichia coli | 7.1 μM |

| Bacillus subtilis | 180 nM |

These findings highlight its potential as a lead compound for developing new antibiotics, especially in the face of rising antibiotic resistance .

Antitumor Activity

Research has also shown that N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide exhibits promising antitumor activity. Studies indicate that it can inhibit the proliferation of various cancer cell lines, including MGC-803 gastric cancer cells. The compound's mechanism involves inducing apoptosis through upregulation of pro-apoptotic proteins like BAX and downregulation of anti-apoptotic proteins such as Bcl-2.

Case Study: MGC-803 Cell Line

In a study focusing on MGC-803 cells:

- Treatment Concentrations : Various concentrations (0.25 μM to 5 μM) were tested.

- Results : Increased expression of cleaved caspase-3 and PARP was observed, indicating activation of apoptotic pathways .

Comparative Analysis with Related Compounds

To understand the unique aspects of N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(azetidin-2-yl)-4-methylbenzene-1-sulfonamide | Azetidine ring, methyl group | Antimicrobial | Methyl substitution enhances lipophilicity |

| 3-chloro-N-(4-methylphenyl)sulfonamide | Chlorine and methyl substitutions | Antitumor | Lacks azetidine ring |

| N-(pyrrolidin-2-yl)-4-fluorobenzenesulfonamide | Pyrrolidine instead of azetidine | Antiviral | Fluorine substitution alters electronic properties |

This table illustrates how the azetidine structure combined with specific halogen and methoxy groups contributes to the distinct biological activities observed in N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。